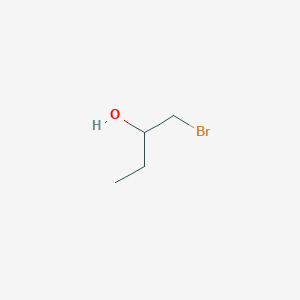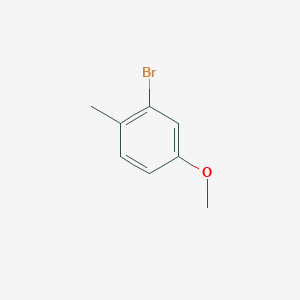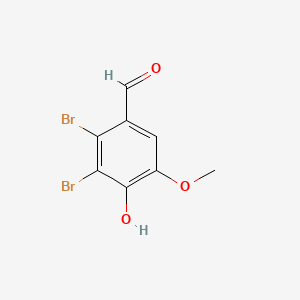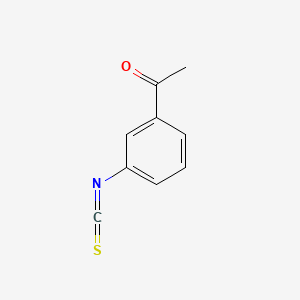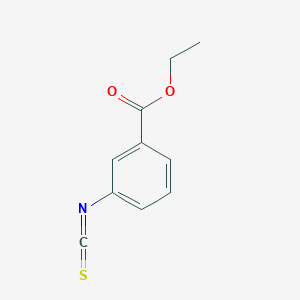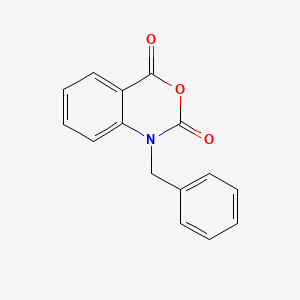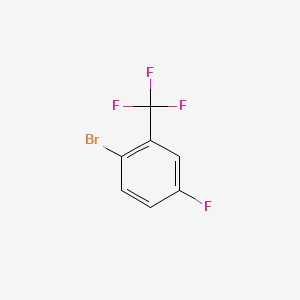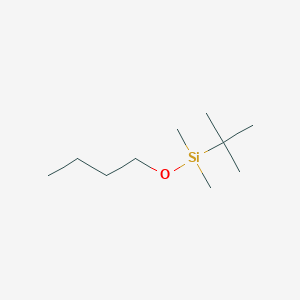
1-Butanol, DMTBS
Übersicht
Beschreibung
1-Butanol, tert-butyldimethylsilyl ether, also known as 1-Butanol, DMTBS, is a derivative of 1-Butanol. It is a primary alcohol with the chemical formula C4H9OH and a linear structure. The compound is commonly used in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butanol, tert-butyldimethylsilyl ether can be synthesized through the reaction of 1-Butanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: While specific industrial production methods for 1-Butanol, tert-butyldimethylsilyl ether are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butanol, tert-butyldimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanal or butanoic acid under specific conditions.
Reduction: It can be reduced to form butane.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Butanal, butanoic acid.
Reduction: Butane.
Substitution: Various butyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Butanol, tert-butyldimethylsilyl ether is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for alcohols.
Biology: In the study of metabolic pathways and enzyme reactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Butanol, tert-butyldimethylsilyl ether involves several molecular targets and pathways. It interacts with enzymes such as haloalkane dehalogenase, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin. These interactions lead to various biochemical effects, including the inhibition or activation of specific metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Isobutanol: An isomer of 1-Butanol with a branched structure.
Butan-2-ol: Another isomer of 1-Butanol with the hydroxyl group on the second carbon.
tert-Butanol: A tertiary alcohol with a different structure and reactivity.
Uniqueness: 1-Butanol, tert-butyldimethylsilyl ether is unique due to its specific structure and reactivity. It serves as a versatile reagent in organic synthesis and offers distinct advantages in terms of stability and selectivity compared to its isomers.
Eigenschaften
IUPAC Name |
butoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXIEOGBKDPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336112 | |
| Record name | 1-Butanol, DMTBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37170-50-6 | |
| Record name | 1-Butanol, DMTBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)


![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)
